2-Fluoro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide
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Overview
Description
2-Fluoro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides.
Scientific Research Applications
2-Fluoro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Derivative:
Introduction of the Methoxy Group:
Formation of the Benzamide Core:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of the corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzamide derivatives.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in critical biological processes.
Modulating Receptor Activity: Interacting with cellular receptors to modulate their activity and downstream signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
2-Fluoro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide can be compared with other similar compounds, such as:
2-Fluoro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzenesulfonamide: A sulfonamide derivative with similar structural features but different functional groups.
2-Fluoro-5-methoxybenzaldehyde: A related compound with a similar benzene ring structure but different substituents.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: A benzamide derivative with a boron-containing substituent.
Properties
IUPAC Name |
2-fluoro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-7-8-14(20-10)13(19-2)9-17-15(18)11-5-3-4-6-12(11)16/h3-8,13H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFNNHDITCQUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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